molecular formula C19H13N3O2S B2519575 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941957-30-8

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2519575
CAS No.: 941957-30-8
M. Wt: 347.39
InChI Key: AGLVJGQUPBEWLN-UHFFFAOYSA-N
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Description

N-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is a synthetic chemical scaffold designed for research applications, particularly in medicinal chemistry and antifungal discovery. This compound features a hybrid structure combining privileged isoxazole and biaryl-thiazole pharmacophores, a design strategy known to yield biologically active molecules with potent inhibitory properties . Main Applications & Research Value This compound is of significant interest for researchers investigating novel succinate dehydrogenase inhibitors (SDHIs). Structural analogs, specifically those featuring the N-((2-arylthiazol-4-yl)methyl)oxazole-5-carboxamide framework, have demonstrated outstanding in vitro and in vivo fungicidal activities against pathogenic fungi such as Magnaporthe grisea and Penicillium digitatum . The core isoxazole-carboxamide structure is also a recognized motif in cancer research, with closely related compounds showing promising nanomolar-range activity against melanoma and other cancer cell lines . Furthermore, the isoxazole-5-carboxamide moiety is a key structure in neuroscience research for modulating ionotropic glutamate receptors . Mechanism of Action The primary research value of this compound is linked to its potential as an SDH inhibitor. Molecular docking studies on analogous compounds confirm that they bind to the succinate dehydrogenase enzyme (Complex II) in the mitochondrial electron transport chain, thereby disrupting cellular energy production and sugar metabolism in fungal pathogens . This mechanism leads to potent fungicidal effects, making such compounds valuable candidates for managing plant pathogenic fungi. Note: This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S/c23-18(17-10-11-20-24-17)22-19-21-16(12-25-19)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-12H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLVJGQUPBEWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

    Coupling with Biphenyl: The thiazole intermediate is then coupled with a biphenyl derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Isoxazole Formation: The final step involves the formation of the isoxazole ring, which can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Industrial Production Methods

Industrial production of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular homeostasis and induce apoptosis in cancer cells. For instance, a study focused on compounds designed to elevate ROS levels through glutathione depletion demonstrated that certain derivatives exhibited significant cytotoxic effects on pancreatic cancer cells (MIA PaCa-2) by inducing apoptosis via ROS generation .

Case Study: ROS-Inducing Compounds

  • Objective: Evaluate the efficacy of compounds in inducing ROS.
  • Methodology: Synthesis of various derivatives and assessment using fluorescence microscopy.
  • Findings: One compound showed superior activity in increasing intracellular ROS levels compared to controls, suggesting a promising avenue for cancer treatment.

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties, particularly against drug-resistant strains. A series of isoxazole-based derivatives were synthesized and tested for their effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of thiazole moieties was found to enhance the antimicrobial activity significantly .

Data Table: Antimicrobial Efficacy

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
PUB9Staphylococcus aureus< 0.01 μg/ml
PUB10Pseudomonas aeruginosa< 0.05 μg/ml

Mechanistic Insights

The dual action of N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide as both an anticancer and antimicrobial agent can be attributed to its structural components, which facilitate interactions with biological targets. The thiazole structure is particularly noted for its role in enhancing biological activity through mechanisms such as enzyme inhibition and disruption of cellular processes.

Molecular Modeling Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets associated with cancer and microbial infections. These studies provide insights into how structural modifications can enhance efficacy and selectivity.

Mechanism of Action

The mechanism of action of N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the cyclooxygenase enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide.

Structural Analogs with Biphenyl-Thiazole Motifs

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-7-(2-amino-2-phenylacetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxamide (Compound 9) Structure: Incorporates a bicyclic β-lactam system fused to the thiazole-biphenyl core. Synthesis: Reflux with 4-phenyl phenacyl bromide in ethanol, yielding 96% with a melting point of 116–118°C .

N-(5-([1,1′-biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide

  • Structure : Features a pyridinyl substituent and a benzo[d][1,3]dioxole-cyclopropane group.
  • Synthesis : Utilizes HATU/DIPEA-mediated coupling, achieving >95% purity via HPLC .
  • Comparison : The cyclopropane ring enhances metabolic stability, while the pyridinyl group may improve solubility compared to the biphenyl-isoxazole system.

Isoxazole/Thiazole Derivatives with Varied Substituents

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Structure: Methyl-substituted isoxazole linked to a thiazole via carboxamide. Key Data: Characterized by X-ray crystallography (Acta Cryst. E, 2013) .

N-[4-(4-Benzylphenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide (941869-07-4)

  • Structure : Benzylphenyl substituent on thiazole with an oxazole-carboxamide.
  • Comparison : The benzyl group may alter binding affinity compared to biphenyl, while the oxazole (vs. isoxazole) modifies electronic properties .

Thiazole-Pyridine Hybrids

4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide Analogs

  • Structure : Pyridinyl substituent at thiazole position 2.
  • Synthesis : Coupling with amines using EDCI/HOBt, validated by statistical analyses (p < 0.05 significance) .
  • Comparison : The pyridinyl group enhances polarity and hydrogen-bonding capacity, contrasting with the biphenyl’s hydrophobicity.

Implications for Drug Design

  • Biphenyl vs. Benzylphenyl : Biphenyl enhances hydrophobic interactions but may reduce solubility; benzylphenyl offers a balance between lipophilicity and steric bulk .
  • Heterocycle Choice : Isoxazole (vs. oxazole or pyridine) influences electron distribution and hydrogen-bonding capacity, affecting target engagement .
  • Synthetic Efficiency : High-yielding routes (e.g., Compound 9’s 96% yield) are advantageous for scalability compared to low-yield analogs (e.g., 23% for compound 73 in ) .

Biological Activity

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biochemical properties, cellular effects, molecular mechanisms, and various applications of this compound, supported by data tables and relevant case studies.

Overview of the Compound

This compound contains a thiazole ring linked to an isoxazole moiety and a biphenyl group. Its structural features suggest potential interactions with various biological targets, making it a candidate for therapeutic applications.

The compound exhibits significant biochemical activity due to its ability to interact with enzymes and proteins. It may act as an inhibitor or activator of specific enzymes, particularly kinases involved in cell signaling pathways. The interactions typically involve:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Van der Waals forces

These interactions stabilize the binding of the compound to enzyme active sites, influencing their activity.

Cellular Effects

This compound affects various cellular processes:

  • Cell Signaling : It modulates pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
  • Gene Expression : The compound can alter gene expression related to apoptosis, impacting cell survival and death.

Table 1: Summary of Cellular Effects

Cellular Process Effect
Cell ProliferationModulation of signaling pathways
Gene ExpressionAlteration in apoptosis-related genes
Cellular MetabolismChanges in metabolic activity

Molecular Mechanism

At the molecular level, the compound's effects arise from its ability to bind to biomolecules such as proteins and nucleic acids. This binding can lead to:

  • Enzyme Inhibition : For example, it may inhibit proteases by occupying their active sites.
  • Transcription Factor Interaction : It can influence transcription factors, altering gene transcription rates .

Case Study: Inhibition of Pin1

A study on thiazole derivatives demonstrated that certain compounds could inhibit Pin1, a peptidyl prolyl cis-trans isomerase implicated in cancer progression. The compound exhibited an IC50 value in the low micromolar range, indicating potent inhibitory activity .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical for its long-term effects. Laboratory studies indicate that while the compound remains stable under controlled conditions, it may degrade when exposed to light or heat. Long-term exposure can lead to cumulative effects on cellular functions, such as sustained enzyme inhibition or prolonged changes in gene expression.

Applications in Scientific Research

This compound has diverse applications:

  • Chemistry : Serves as a building block for synthesizing more complex molecules.
  • Biology : Investigated for antimicrobial and anticancer properties due to its interaction with biological macromolecules.
  • Medicine : Explored for therapeutic potential against various diseases including cancer and infectious diseases.
  • Industry : Used in developing advanced materials like organic light-emitting diodes (OLEDs) and liquid crystals .

Table 2: Applications Overview

Field Application
ChemistryBuilding block for complex molecules
BiologyAntimicrobial and anticancer research
MedicinePotential treatments for cancer and infections
IndustryDevelopment of OLEDs and liquid crystals

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via multi-step reactions. A typical route involves refluxing intermediates (e.g., biphenyl-substituted thiazoles) with isoxazole-5-carboxamide derivatives in ethanol for 8–12 hours under TLC monitoring. Recrystallization in absolute ethanol yields pure product (96% yield, m.p. 116–118°C) . Key intermediates are validated using IR spectroscopy and elemental analysis. For example, biphenyl-thiazole precursors are synthesized via condensation of 4-phenyl phenacyl bromide with thiourea derivatives under controlled pH and temperature .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance, ¹H NMR confirms biphenyl proton signals at δ 7.5–8.0 ppm, while HRMS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 419.2) . Purity is assessed via HPLC (≥95% purity, C18 column, acetonitrile/water gradient) .

Q. What in vitro assays are used for preliminary evaluation of biological activity?

  • Methodological Answer : Minimum Inhibitory Concentration (MIC) assays against Mycobacterium tuberculosis (e.g., MIC₉₀ = 0.06–0.25 μg/mL) and cytotoxicity screening in eukaryotic cell lines (e.g., HepG2, IC₅₀ > 50 μM) are standard. Resazurin microplate assays (REMA) quantify bacterial viability under non-replicating conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the thiazole ring) affect antimycobacterial activity and selectivity?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies show that electron-donating groups (e.g., -OCH₃) on the biphenyl moiety enhance potency against drug-resistant strains, while bulky substituents reduce efflux pump susceptibility . Comparative MIC analysis of analogs (e.g., pyridyl vs. phenyl carboxamide derivatives) reveals a 2–4× potency increase with heteroaromatic substitutions .

Q. What mechanisms underlie its evasion of bacterial efflux pumps in multidrug-resistant (MDR) strains?

  • Methodological Answer : Efflux pump inhibition assays using verapamil (a known efflux inhibitor) demonstrate no significant change in MIC values, suggesting intrinsic evasion. Molecular docking reveals weak interactions with efflux pump proteins (e.g., MmpL3), likely due to the compound’s planar biphenyl-thiazole core .

Q. How can contradictory data on cytotoxicity and metabolic stability be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., serum protein binding in metabolic stability tests). Use parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests (e.g., human liver microsomes, t₁/₂ > 60 min) to standardize data. Cross-validate cytotoxicity via ATP-based luminescence assays .

Q. What strategies optimize bioavailability for in vivo efficacy studies?

  • Methodological Answer : Prodrug derivatization (e.g., esterification of the carboxamide group) improves solubility. Pharmacokinetic profiling in rodent models (Cₘₐₓ = 1.2 μg/mL, t₁/₂ = 4.5 h) guides dose escalation. Co-administration with cytochrome P450 inhibitors (e.g., ketoconazole) enhances plasma exposure .

Q. How can computational modeling predict off-target interactions or polypharmacology?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) and ensemble docking against >500 human targets identify potential off-targets (e.g., kinase inhibitors). Pharmacophore models highlight shared features with known antitubercular agents (e.g., bedaquiline’s ATP synthase inhibition) .

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